Dibromobis(triphenylphosphine)cobalt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibromobis(triphenylphosphine)cobalt can be synthesized through the reaction of cobalt(II) bromide with triphenylphosphine. The typical procedure involves dissolving cobalt(II) bromide in a suitable solvent such as dichloromethane, followed by the addition of triphenylphosphine. The reaction mixture is then stirred at room temperature, leading to the formation of the desired complex .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and controlled environments ensures the consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Dibromobis(triphenylphosphine)cobalt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to lower oxidation state cobalt species.
Substitution: Ligand substitution reactions are common, where the triphenylphosphine ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand under mild heating.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction can produce cobalt(I) species .
Scientific Research Applications
Dibromobis(triphenylphosphine)cobalt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dibromobis(triphenylphosphine)cobalt exerts its effects involves the coordination of the cobalt center with various substrates. The triphenylphosphine ligands stabilize the cobalt center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the cobalt center facilitates the addition of hydrogen to unsaturated substrates .
Comparison with Similar Compounds
Dichlorobis(triphenylphosphine)cobalt: Similar in structure but with chloride ligands instead of bromide.
Dibromobis(triphenylphosphine)nickel: Nickel analog with similar coordination environment.
Dibromobis(triphenylphosphine)palladium: Palladium analog used in similar catalytic applications.
Uniqueness: Dibromobis(triphenylphosphine)cobalt is unique due to its specific reactivity and stability provided by the bromide and triphenylphosphine ligands. This makes it particularly effective in certain catalytic processes where other similar compounds may not perform as well .
Properties
CAS No. |
14126-32-0 |
---|---|
Molecular Formula |
C36H30Br2CoP2 |
Molecular Weight |
743.3 g/mol |
IUPAC Name |
dibromocobalt;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2BrH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 |
InChI Key |
SQDIBELOLPISAF-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Co+2].[Br-].[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Co](Br)Br |
Key on ui other cas no. |
14126-32-0 172030-06-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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